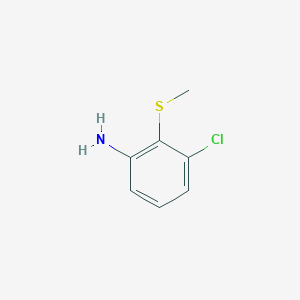

3-Chloro-2-(methylsulfanyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methylsulfanylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYILPFRFCVIKAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2 Methylsulfanyl Aniline and Its Precursors

Established Synthetic Pathways

Traditional synthetic routes to 3-Chloro-2-(methylsulfanyl)aniline often rely on multi-step processes starting from readily available precursors. These methods are characterized by their predictability and scalability, though they may sometimes involve harsh conditions or generate significant waste.

Approaches Involving Halogenated Aromatic Amine Intermediates

A primary and well-documented strategy for synthesizing this compound involves the use of a halogenated aromatic amine, specifically 3-chloro-2-methylaniline (B42847), as a key intermediate. google.comguidechem.com This approach leverages the Sandmeyer-type reaction, a cornerstone of aromatic chemistry, to introduce the methylsulfanyl group.

The process begins with the diazotization of 3-chloro-2-methylaniline. google.com In this step, the aniline (B41778) is treated with a diazotizing agent, such as sodium nitrite (B80452), in an acidic medium (e.g., hydrochloric or sulfuric acid) at low temperatures, typically between -5°C and 5°C. google.com This reaction converts the primary amino group into a diazonium salt, a highly versatile intermediate.

Following the formation of the diazonium salt, the subsequent step involves its reaction with a sulfur-containing nucleophile. google.com An aqueous solution of a methyl mercaptide salt, such as sodium methyl mercaptide (NaSMe), is introduced. google.com The diazonium group is displaced by the methylsulfanyl group, yielding the target compound, this compound. google.com This reaction is carefully controlled, with temperatures often kept between 0°C and 10°C during the addition, followed by a gradual warming to room temperature to ensure the reaction goes to completion. google.com This pathway offers a high yield, potentially reaching over 80%. google.com

| Step | Starting Material | Reagents | Key Conditions | Product |

| 1. Diazotization | 3-Chloro-2-methylaniline | Sodium nitrite, Acid (HCl or H₂SO₄) | -5°C to 5°C | 3-Chloro-2-methylbenzenediazonium salt |

| 2. Thiomethylation | 3-Chloro-2-methylbenzenediazonium salt | Sodium methyl mercaptide (aqueous solution) | 0°C to 10°C, then warm to RT | This compound |

Regioselective Introduction of the Methylsulfanyl Group

The regioselectivity—the control over the precise location of the substitution—of the methylsulfanyl group is critical. The synthetic route starting from 3-chloro-2-methylaniline provides excellent regiocontrol. google.com The positions of the chloro and amino groups are already fixed on the aromatic ring. The conversion of the amino group at position 1 into a diazonium salt and its subsequent replacement by the methylsulfanyl group ensures that the new group is introduced specifically at that same position, leading directly to the desired 2-(methylsulfanyl) substitution pattern without the formation of other isomers. google.com This makes the Sandmeyer-type reaction a highly regioselective method for this particular transformation.

Reduction-Based Syntheses of Amino Group Precursors (where applicable to methylthio compounds)

An alternative strategy involves constructing the aniline functionality at a later stage of the synthesis, typically by reducing a nitro group. This approach would start with a precursor that already contains the chloro and methylsulfanyl substituents, such as 1-chloro-2-(methylsulfanyl)-3-nitrobenzene.

The synthesis of the aniline precursor, 3-chloro-2-methylaniline, often employs this reduction strategy. chemicalbook.compatsnap.comprepchem.com A common industrial method is the reduction of 2-chloro-6-nitrotoluene (B1664060). chemicalbook.comgoogle.com This reduction can be achieved using various methods, including:

Catalytic Hydrogenation : This method uses hydrogen gas in the presence of a metal catalyst like Raney nickel, platinum, or palladium. patsnap.com However, this can sometimes lead to catalyst poisoning or dehalogenation (loss of the chlorine atom). patsnap.com

Metal-Acid Reduction : A classic and robust method involves using a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. chemicalbook.comprepchem.com For instance, heating 2-chloro-6-nitrotoluene with iron powder and hydrochloric acid effectively reduces the nitro group to an amine. chemicalbook.com

Sulfide (B99878) Reduction : Reagents like sodium polysulfide can also be used for the reduction of the nitro group, offering a different set of reaction conditions that may be advantageous in certain contexts. google.com

While these examples apply to the synthesis of the precursor 3-chloro-2-methylaniline, the same principles are directly applicable to the reduction of a hypothetical intermediate like 1-chloro-2-(methylsulfanyl)-3-nitrobenzene to form the final product, this compound.

| Precursor | Reducing Agent/System | Conditions | Product | Yield | Reference |

| 2-Chloro-6-nitrotoluene | Iron powder / Hydrochloric acid | Heat to 90°C, reflux | 3-Chloro-2-methylaniline | ~94% | chemicalbook.comprepchem.com |

| 2-Chloro-6-nitrotoluene | Sodium polysulfide / Ammonium (B1175870) salt | 30-105°C | 3-Chloro-2-methylaniline | High | google.com |

| 2-Chloro-6-nitrotoluene | Catalytic Hydrogenation (e.g., Raney Ni) | Varies | 3-Chloro-2-methylaniline | Can reach 87% | patsnap.com |

Advanced and Emerging Synthetic Approaches

The field of chemical synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and environmentally benign methods.

Transition Metal-Catalyzed Functionalization Strategies

Modern organic synthesis increasingly relies on transition metal catalysis to form carbon-carbon and carbon-heteroatom bonds with high precision. acs.orgtohoku.ac.jp For a molecule like this compound, these methods could offer more direct routes that avoid multi-step sequences.

While specific transition metal-catalyzed syntheses for this exact compound are not widely published, related research points to potential strategies. For example, transition metal-catalyzed C-H activation is a powerful tool for functionalizing aromatic rings directly. tohoku.ac.jp A hypothetical approach could involve the direct, regioselective C-H thiomethylation of a precursor like 3-chloroaniline (B41212). Such reactions, often catalyzed by copper or palladium complexes, could potentially install the methylsulfanyl group at the desired ortho-position, guided by the directing effect of the amino group. tohoku.ac.jp These methods are at the forefront of chemical research and offer the promise of more atom-economical and efficient syntheses in the future. acs.org

Development of Sustainable Synthetic Protocols

"Green chemistry" principles are becoming a major driver in the development of new synthetic methods, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. acs.orgijtsrd.com

One notable advancement in the synthesis of this compound is a process that operates without any organic solvents. google.com The diazotization of 3-chloro-2-methylaniline and the subsequent reaction with an aqueous solution of sodium methyl mercaptide simplifies the procedure and reduces the environmental impact associated with volatile organic compounds. google.com This not only makes the process safer but also simplifies the post-reaction workup, as the product can be isolated more easily. google.com

Furthermore, the use of inexpensive and readily available starting materials, such as commercial-grade 3-chloro-2-methylaniline and sodium methyl mercaptide, contributes to the economic and environmental sustainability of the synthesis. google.com Future research in this area will likely focus on employing recyclable catalysts, using safer reagents, and designing one-pot procedures to further streamline the synthesis and minimize its environmental footprint. acs.orgijtsrd.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficient synthesis of this compound relies heavily on the careful optimization of reaction conditions, not only for the final synthetic step but also for the preparation of its key precursors. High yield and purity are paramount for the utility of this compound in further applications, necessitating a detailed examination of the parameters influencing each synthetic transformation. Research efforts have focused on maximizing the efficiency of precursor synthesis, primarily that of 3-chloro-2-methylaniline, and the subsequent introduction of the methylsulfanyl group.

Optimization of Precursor Synthesis: 3-Chloro-2-methylaniline

A common and scalable route to 3-chloro-2-methylaniline involves the reduction of 6-chloro-2-nitrotoluene. The optimization of this reduction step is critical for ensuring a high-quality starting material for subsequent transformations. Various methodologies have been explored, with significant attention given to the choice of reducing agent, catalyst, solvent, and reaction temperature.

One established method involves catalytic hydrogenation. However, this method can suffer from catalyst poisoning and issues with catalyst activation, with reported yields around 87%. patsnap.com An alternative approach utilizes polysulfides as the reducing agent. A patented method describes the use of sodium polysulfide in water with an ammonium salt catalyst. patsnap.comgoogle.com The reaction temperature is a crucial parameter, with a broad range of 30–105 °C being explored. google.com Subsequent purification by vacuum distillation yields 3-chloro-2-methylaniline with high purity. patsnap.comgoogle.com

Detailed studies have demonstrated that high yields and purities, often exceeding 98%, can be achieved by carefully controlling the reaction parameters in the polysulfide reduction of 6-chloro-2-nitrotoluene. google.com The following table summarizes the findings from a study optimizing this process.

Table 1: Optimization of Polysulfide Reduction of 6-Chloro-2-nitrotoluene

| Entry | Reducing Agent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Sodium Polysulfide | Ammonium Bromide | 30 | 98.80 | 99.80 | google.com |

| 2 | Sodium Polysulfide | - | 105 | - | - | google.com |

Data derived from patent literature describing the synthesis of 3-chloro-2-methylaniline.

Another synthetic strategy involves the use of sulfur and a base in a high-boiling solvent. A study detailed the reaction of 2-chloro-6-nitrotoluene with sulfur and sodium bicarbonate in N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF). google.com The optimization of this process involved varying the molar equivalents of sulfur and the reaction temperature.

The results indicate that the reaction temperature and the amount of sulfur significantly impact the yield. For instance, at 140°C with 3 equivalents of sulfur, a yield of 85% was achieved after 24 hours. google.com Increasing the sulfur to 4 equivalents and lowering the temperature to 130°C reduced the reaction time to 12 hours and provided a yield of 81%. google.com A further decrease in temperature to 110°C, even with 5 equivalents of sulfur, led to a lower yield of 77% over 10 hours. google.com These findings highlight the delicate balance between reaction time, temperature, and reagent stoichiometry required to maximize the yield.

Table 2: Optimization of Sulfur-Mediated Reduction of 2-Chloro-6-nitrotoluene

| Solvent | Sulfur (molar eq.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| DMAc | 3 | 140 | 24 | 85 | 99 | google.com |

| DMAc | 4 | 130 | 12 | 81 | 99 | google.com |

| DMAc | 5 | 110 | 10 | 77 | 99 | google.com |

DMAc: N,N-dimethylacetamide. Data derived from patent CN100427458C.

A more traditional approach to this reduction is the use of iron powder in the presence of an acid, such as hydrochloric acid. In this method, 2-chloro-6-nitrotoluene is added to a heated mixture of iron and aqueous acid. chemicalbook.comprepchem.com Following the reduction, the product is isolated by steam distillation after basification. chemicalbook.com While a classic method, optimization of parameters like the rate of addition, stirring efficiency, and temperature control is necessary to ensure a complete reaction and maximize yield.

Optimization of this compound Synthesis

The conversion of 3-chloro-2-methylaniline to this compound is typically achieved through a Sandmeyer-type reaction. This process involves the diazotization of the aniline followed by the introduction of the methylsulfanyl group using a suitable sulfur-based nucleophile.

A patented process describes a two-step procedure starting from 3-chloro-2-methylaniline. google.com

Diazotization: The aniline is treated with a diazotizing agent, such as sodium nitrite, in an acidic solution (e.g., hydrochloric acid) to form the corresponding diazonium salt. The temperature for this step is critical and is typically maintained between -20 °C and 20 °C, with an optimal range of -5 °C to 5 °C to ensure the stability of the diazonium salt. google.com

Sulfanylation: The freshly prepared diazonium salt solution is then reacted with a metal salt of methyl mercaptan, such as sodium methyl mercaptide, in an aqueous solution. google.com The temperature for this addition is also kept low, ideally between -20 °C and 40 °C, with a more optimal range of 0 °C to 10 °C. google.com After the initial reaction, the mixture is allowed to warm to room temperature (15–50 °C, preferably 25–30 °C) to ensure the reaction goes to completion. google.com

The yield of this process is reported to be over 80%, and a key advantage is that it can be performed without organic solvents, which simplifies the workup procedure. google.com

Table 3: Optimization Parameters for the Synthesis of this compound from 3-Chloro-2-methylaniline

| Step | Reagents | Optimal Temperature (°C) | Key Considerations | Reported Yield (%) | Reference |

|---|---|---|---|---|---|

| Diazotization | 3-chloro-2-methylaniline, HCl, NaNO₂ | -5 to 5 | Maintaining low temperature to prevent diazonium salt decomposition. | >80 (overall) | google.com |

| Sulfanylation | Diazonium salt, Sodium methyl mercaptide | 0 to 10 (addition), 25 to 30 (completion) | Controlled addition of diazonium salt; allowing the reaction to proceed to completion at room temperature. | >80 (overall) | google.com |

Data derived from patent CN1305843C.

Recent advancements in Sandmeyer reactions, such as the use of electrochemical methods, offer potential avenues for further optimization. pku.edu.cnnih.govresearchgate.net These methods can avoid the use of stoichiometric copper salts and may offer improved control over the reaction, potentially leading to higher yields and purities. While not specifically reported for this compound, the general principles of optimizing electrochemical Sandmeyer reactions, including the choice of electrode materials, solvent, and electrolyte, could be applicable. pku.edu.cnnih.gov For instance, the electrochemical chlorination of diazonium salts has been optimized by screening various alkali chlorides and solvents, with lithium chloride in acetonitrile (B52724) found to be effective. pku.edu.cn Such strategies could be adapted for the introduction of the methylsulfanyl group, potentially using a suitable electrochemical mediator.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Methylsulfanyl Aniline

Reactivity of the Aromatic Amine Moiety

The primary aromatic amine group is a dominant functional group that largely dictates the reactivity of the molecule. It acts as a strong activating group, enhancing the electron density of the aromatic ring, and its nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile. quora.comlibretexts.org

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The amino (-NH₂) group is a powerful activating, ortho-, para-directing substituent for electrophilic aromatic substitution (EAS). libretexts.org However, in 3-Chloro-2-(methylsulfanyl)aniline, the positions ortho and para to the amine are already occupied (position 2 by the methylsulfanyl group, position 6 by the chlorine atom, and position 4 is para). The directing effects of all three substituents must be considered:

Amino group (-NH₂) : Strongly activating, ortho/para-directing.

Methylsulfanyl group (-SCH₃) : Activating, ortho/para-directing.

Chloro group (-Cl) : Deactivating, ortho/para-directing.

The combined effect of these groups makes the aniline ring highly nucleophilic. libretexts.org Electrophilic attack will be directed to the remaining unsubstituted positions (4 and 6), with the outcome determined by the balance of activating and steric effects. The strong activating nature of the amino group often leads to over-reactivity and multiple substitutions, a common challenge with anilines. libretexts.org To control this, the reactivity of the amine is often attenuated by converting it into an amide (e.g., acetanilide) before performing EAS. libretexts.orglibretexts.org This protecting group strategy reduces the nucleophilicity of the ring and its steric bulk favors para-substitution. libretexts.org

| Reaction | Reagents | Expected Major Product(s) | Notes |

| Bromination | Br₂ | Polybrominated products | The high activation by the -NH₂ group makes mono-substitution difficult to control. libretexts.org |

| Nitration | HNO₃/H₂SO₄ | Oxidative decomposition/tar formation | Direct nitration of anilines is often destructive. Acetylation of the amine is a standard protective measure. libretexts.org |

| Friedel-Crafts | R-X/AlCl₃ | No reaction | The Lewis acid catalyst (AlCl₃) complexes with the basic amine group, deactivating the ring and preventing the reaction. libretexts.org |

Nucleophilic Reactivity and Condensation Reactions

The lone pair of electrons on the nitrogen atom of the amine group makes this compound a strong nucleophile. quora.com This allows it to readily participate in nucleophilic substitution and condensation reactions. It can attack electron-deficient centers, such as the carbonyl carbon of acyl halides, anhydrides, and esters, to form amides. This reactivity is fundamental to the protecting group strategy mentioned previously (i.e., forming an acetanilide).

The amine can also undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases), although this is a reversible process. The nucleophilicity of the aniline nitrogen is somewhat reduced by the resonance delocalization of the lone pair into the benzene (B151609) ring. ucalgary.ca

Diazotization and Subsequent Transformations

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). chemicalnote.comyoutube.com The reaction proceeds through the formation of a nitrosonium ion (NO⁺) electrophile, which is attacked by the nucleophilic amine. youtube.combyjus.com A series of proton transfers and the elimination of water result in the formation of a relatively stable arenediazonium salt, in this case, 3-chloro-2-(methylsulfanyl)benzenediazonium chloride. youtube.combyjus.com

Diazonium salts are extremely versatile synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (releasing stable dinitrogen gas, N₂). organic-chemistry.org This allows for its replacement by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions.

A patent describes a process where the related compound, 3-chloro-2-methylaniline (B42847), is diazotized and subsequently reacted with a metal salt of methanethiol (B179389) to introduce a methylsulfanyl group, demonstrating the viability of this reaction sequence on a similar molecular framework. google.com

Table of Potential Diazonium Salt Reactions:

| Reaction Name | Reagents | Product Type |

| Sandmeyer | CuCl / CuBr / CuCN | Aryl chloride / Aryl bromide / Aryl nitrile youtube.com |

| Schiemann | HBF₄, heat | Aryl fluoride |

| Gomberg-Bachmann | NaOH, another aromatic compound | Biaryl |

| Replacement by -OH | H₂O, heat | Phenol libretexts.org |

| Replacement by -I | KI | Aryl iodide organic-chemistry.org |

| Reduction (Deamination) | H₃PO₂ | Des-amino product (1-Chloro-2-(methylsulfanyl)benzene) libretexts.org |

| Azo Coupling | Activated aromatic ring (e.g., phenol, aniline) | Azo dye libretexts.orgchemicalnote.com |

Reactivity of the Methylsulfanyl Group

The sulfur atom of the methylsulfanyl (-SCH₃) group is in its lowest oxidation state and can be readily oxidized. It can also potentially be removed through desulfurization methods.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the methylsulfanyl group is susceptible to oxidation, which typically occurs in two stages: first to a sulfoxide (B87167) and then to a sulfone. The choice of oxidizing agent and reaction conditions can often allow for selective oxidation to either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org

Oxidation to Sulfoxide : Milder oxidizing agents or controlled stoichiometry can yield the corresponding sulfoxide, 3-chloro-2-(methylsulfinyl)aniline. Reagents like hydrogen peroxide (H₂O₂) under controlled conditions or sodium periodate (B1199274) (NaIO₄) are commonly used. organic-chemistry.org

Oxidation to Sulfone : Stronger oxidizing agents or more forcing conditions will fully oxidize the sulfide (B99878) to the sulfone, 3-chloro-2-(methylsulfonyl)aniline. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA), or an excess of hydrogen peroxide. organic-chemistry.org A method using chlorine dioxide, generated in situ from sodium chlorite (B76162) and HCl, has been shown to be effective for converting various sulfides to sulfones with high selectivity and yield. nih.gov

Table of Oxidation Reactions:

| Starting Material | Oxidizing Agent | Product | Oxidation State |

| This compound | H₂O₂ (1 eq.) or NaIO₄ | 3-Chloro-2-(methylsulfinyl)aniline | Sulfoxide |

| This compound | KMnO₄ or H₂O₂ (excess) or NaClO₂/HCl | 3-Chloro-2-(methylsulfonyl)aniline | Sulfone organic-chemistry.orgnih.gov |

Desulfurization Reactions

Desulfurization involves the cleavage of the carbon-sulfur bond and removal of the sulfur-containing group. This is a common transformation in organic synthesis, often accomplished using reducing agents. Raney Nickel (Raney Ni) is a classic reagent for this purpose, typically leading to the replacement of the sulfur-containing group with a hydrogen atom. In the case of this compound, desulfurization would be expected to yield 3-chloroaniline (B41212).

Reactivity of the Chlorine Atom

The chlorine atom on the aromatic ring of this compound is a site of significant chemical reactivity, primarily through substitution reactions. Its reactivity is modulated by the electronic effects of the adjacent amino and methylsulfanyl groups.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. libretexts.orgtib.eu These reactions typically proceed via an addition-elimination mechanism, especially when electron-withdrawing groups are present on the aromatic ring to stabilize the intermediate Meisenheimer complex. libretexts.orgstudylib.net

In the case of this compound, the amino group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the reaction can still proceed under forcing conditions or with very strong nucleophiles. The ortho-methylsulfanyl group introduces steric hindrance around the reaction center and also possesses electronic effects that can influence the reaction rate. While specific kinetic data for this compound is not extensively documented in the literature, the general principles of SNAr reactions allow for the prediction of its behavior with various nucleophiles.

Representative Nucleophilic Aromatic Substitution Reactions:

| Nucleophile | Reagent | Typical Conditions | Expected Product |

| Methoxide | Sodium methoxide | High temperature, polar aprotic solvent (e.g., DMF, DMSO) | 3-Methoxy-2-(methylsulfanyl)aniline |

| Amine | Ammonia or primary/secondary amine | High pressure and temperature | N-substituted-2-(methylsulfanyl)benzene-1,3-diamine |

| Thiolate | Sodium thiophenoxide | Polar aprotic solvent | 3-(Phenylthio)-2-(methylsulfanyl)aniline |

It is important to note that under extremely strong basic conditions, such as with sodium amide, an elimination-addition mechanism via a benzyne (B1209423) intermediate could potentially occur. studylib.net

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The chlorine atom of this compound can participate in various such reactions, catalyzed by metals like palladium, nickel, copper, or iron. nih.govnsf.gov These reactions offer a versatile and often milder alternative to traditional nucleophilic substitution.

The presence of the aniline and thioether moieties can influence the catalytic cycle, potentially by coordinating to the metal center. Careful selection of the catalyst, ligands, and reaction conditions is therefore crucial for achieving high yields and selectivity. For instance, palladium-catalyzed reactions are widely used for coupling aryl chlorides with a variety of partners. nih.gov

Examples of Potential Metal-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Example) | Expected Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 3-Aryl-2-(methylsulfanyl)aniline |

| Buchwald-Hartwig Amination | A primary or secondary amine | Pd₂(dba)₃, ligand (e.g., BINAP), base (e.g., NaOt-Bu) | N,N-Disubstituted-2'-(methylsulfanyl)-[1,1'-biphenyl]-3,2'-diamine |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 3-(Alkynyl)-2-(methylsulfanyl)aniline |

| Heck Coupling | Alkene | Pd(OAc)₂, ligand (e.g., P(o-tolyl)₃), base (e.g., Et₃N) | 3-(Alkenyl)-2-(methylsulfanyl)aniline |

Comprehensive Mechanistic Studies of Key Transformations

While specific mechanistic studies for reactions involving this compound are not widely available, the mechanisms of nucleophilic aromatic substitution and metal-catalyzed cross-coupling are well-established for related haloarenes.

For a nucleophilic aromatic substitution proceeding via the addition-elimination mechanism, the process involves two main steps. libretexts.org First, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product. youtube.com

The general mechanism for a Palladium-catalyzed Suzuki coupling , as a representative cross-coupling reaction, involves a catalytic cycle:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a palladium(II) complex.

Transmetalation: The organoboron compound (e.g., an arylboronic acid) transfers its organic group to the palladium complex in the presence of a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The amino and methylsulfanyl groups can potentially act as ligands for the palladium center, which could either inhibit or, in some cases, promote the catalytic activity, depending on the specific ligand system employed. psu.edu

Derivatization and Functionalization Strategies of 3 Chloro 2 Methylsulfanyl Aniline

Synthesis and Characterization of Schiff Base Derivatives

Schiff bases, characterized by the azomethine or imine group (-C=N-), are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. This reaction is fundamental in organic synthesis for creating carbon-nitrogen double bonds. researchgate.net For derivatives of 3-Chloro-2-(methylsulfanyl)aniline, this involves the reaction of its primary amino group with various carbonyl compounds.

The general synthetic protocol involves refluxing equimolar amounts of this compound with an appropriate aldehyde or ketone in a solvent such as ethanol. mdpi.comallsubjectjournal.com Often, a few drops of an acid catalyst, like acetic acid, are added to facilitate the reaction. mdpi.com The resulting Schiff base product typically precipitates from the solution upon cooling and can be purified by recrystallization. mdpi.com

Characterization of these Schiff base derivatives relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: A key piece of evidence for successful Schiff base formation is the appearance of a characteristic absorption band for the C=N (imine) stretch, typically observed in the region of 1615–1645 cm⁻¹. mdpi.com This is accompanied by the disappearance of the characteristic C=O stretching band from the parent aldehyde or ketone and the N-H stretching bands of the primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure, with a distinctive signal for the azomethine proton (-CH=N-) appearing in the downfield region of the spectrum. In ¹³C NMR, the carbon of the azomethine group also shows a characteristic chemical shift. researchgate.net

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized Schiff base, with the molecular ion peak (M+) corresponding to the expected mass of the compound. allsubjectjournal.com

While Schiff bases are known to be valuable intermediates and possess a wide range of biological activities researchgate.net, specific examples detailing the synthesis and full characterization of Schiff bases derived directly from this compound are not extensively documented in peer-reviewed literature. However, the established reactivity of anilines provides a reliable framework for their synthesis. allsubjectjournal.comresearchgate.net

Table 1: General Spectroscopic Data for Schiff Bases Derived from Anilines

| Spectroscopic Technique | Key Feature | Typical Range/Value |

|---|---|---|

| IR Spectroscopy | C=N stretch | 1615-1645 cm⁻¹ |

| ¹H NMR Spectroscopy | -CH=N- proton | δ 8.0-9.0 ppm |

Formation of Condensed Heterocyclic Systems utilizing this compound as a Synthon

The unique substitution pattern of this compound, featuring ortho-positioned amino and methylsulfanyl groups, makes it a promising precursor, or synthon, for the synthesis of condensed heterocyclic systems, particularly those containing nitrogen and sulfur.

One of the most direct applications is in the synthesis of benzothiazole (B30560) derivatives. The reaction of an ortho-aminothiophenol with various reagents is a classic route to benzothiazoles. Although this compound is a thioether rather than a thiol, synthetic strategies could involve an initial S-demethylation step followed by cyclization. Alternatively, modern cyclization methods might proceed directly.

Furthermore, this aniline (B41778) can be a building block in more complex multi-component reactions to form various heterocyclic structures. For instance, three-component reactions involving 1,3-diketones, an amine, and another component can lead to the formation of substituted anilines which can then be part of a larger heterocyclic framework. beilstein-journals.orgnih.gov Palladium-catalyzed cyclization reactions are also a powerful tool for constructing heterocycles like carbazoles and indoles from appropriately substituted aniline derivatives. mit.edu A study by Buchwald described the Pd-catalyzed condensation of 2-chloroaniline (B154045) derivatives with 2-bromostyrene, leading to intermediates that could be selectively cyclized into various five-, six-, or seven-membered heterocycles depending on the ligand used. mit.edu This highlights the potential of using this compound in similar advanced synthetic strategies.

A novel metal-free method for synthesizing 3-chloroindoles involves the intramolecular cyclization and chlorination of N,N-disubstituted 2-alkynylanilines, demonstrating another pathway where aniline derivatives are crucial for forming condensed heterocycles. organic-chemistry.org

Coordination Chemistry: Ligand Synthesis and Metal Complex Formation

Schiff bases derived from this compound are excellent candidates for use as ligands in coordination chemistry. The imine nitrogen and potentially the sulfur atom of the methylsulfanyl group can act as donor atoms, allowing the ligand to chelate with various transition metal ions. mdpi.com The presence of multiple donor sites enables these ligands to be bidentate or potentially polydentate.

The synthesis of metal complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., chlorides, acetates, or sulfates) in a suitable solvent, often ethanol. allsubjectjournal.com The mixture is usually refluxed for a period, during which the metal complex precipitates and can be collected by filtration. mdpi.comallsubjectjournal.com The stoichiometry of the final complex (ligand-to-metal ratio) can often be controlled by the molar ratios of the reactants used. allsubjectjournal.com

Characterization of the resulting metal complexes includes several techniques:

Molar Conductivity Measurements: These measurements help determine whether the complex is electrolytic or non-electrolytic in nature. journalajacr.com

IR Spectroscopy: Upon complexation, the C=N stretching frequency of the Schiff base ligand often shifts to a lower wavenumber, indicating the coordination of the imine nitrogen to the metal center. mdpi.com The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The appearance of d-d transition bands can help elucidate the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar). mdpi.comjournalajacr.com

Magnetic Susceptibility Measurements: These measurements determine the magnetic moment of the complex, which reveals the number of unpaired electrons and provides further insight into the geometry and oxidation state of the central metal ion. mdpi.comjournalajacr.com

The complexation with metal ions can enhance the biological activity of Schiff bases. nih.gov While the general methodology is well-established for a variety of substituted anilines, specific research detailing the coordination complexes of this compound-derived ligands is limited.

Table 2: General Characteristics of Metal Complexes with Aniline-Derived Schiff Base Ligands

| Property | Method of Determination | Information Gained |

|---|---|---|

| Ligand-to-Metal Ratio | Elemental Analysis | Stoichiometry of the complex |

| Coordination Sites | IR Spectroscopy | Shift in C=N band, new M-N/M-S bands |

| Geometry | UV-Vis, Magnetic Susceptibility | Octahedral, Tetrahedral, etc. |

Selective Modifications at the Methylsulfanyl Moiety

The methylsulfanyl (-SMe) group in this compound is a site ripe for selective chemical modification, allowing for the introduction of new functionalities and properties. The sulfur atom can exist in various oxidation states, primarily as a sulfide (B99878), sulfoxide (B87167), or sulfone.

Oxidation: The sulfide can be selectively oxidized to a sulfoxide (-SOCH₃) or further to a sulfone (-SO₂CH₃). This transformation is typically achieved using controlled amounts of oxidizing agents.

To Sulfoxide: Reagents like sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) are commonly used for the selective oxidation to the sulfoxide.

To Sulfone: Stronger oxidizing conditions, such as excess hydrogen peroxide in acetic acid or reagents like meta-chloroperoxybenzoic acid (m-CPBA), will typically lead to the full oxidation to the sulfone. The existence of the related compound 3-Chloro-4-(methylsulfonyl)aniline is documented, indicating the feasibility of such transformations. bldpharm.com

These oxidation reactions significantly alter the electronic properties of the substituent. The sulfoxide and particularly the sulfone groups are strongly electron-withdrawing, which would have a profound impact on the reactivity of the aromatic ring and the basicity of the aniline nitrogen.

Other potential modifications at the sulfur atom include S-alkylation to form sulfonium (B1226848) salts or S-dealkylation, though these are less commonly reported for this specific substrate.

Directed Functionalization of the Aromatic Ring

Functionalization of the aromatic ring of this compound is governed by the directing effects of its three substituents: the amino (-NH₂), methylsulfanyl (-SMe), and chloro (-Cl) groups.

In electrophilic aromatic substitution (EAS) reactions (e.g., halogenation, nitration, sulfonation), the directing effects of the existing groups determine the position of the incoming electrophile. byjus.com

-NH₂ group: A strongly activating, ortho-, para-directing group.

-SMe group: An activating, ortho-, para-directing group.

-Cl group: A deactivating, yet ortho-, para-directing group.

The positions ortho and para to the amino group are C3 and C5. The positions ortho and para to the methylsulfanyl group are C3 and C1. The positions ortho and para to the chloro group are C2 and C4. The powerful activating and directing effect of the amino group is dominant. It strongly directs incoming electrophiles to its ortho (position unavailable) and para (C5) positions. The methylsulfanyl group also activates the ring, reinforcing the direction to C1 (para) and C3 (ortho). The chloro group deactivates the ring but directs to C2 and C4.

Considering the steric hindrance at C1 and the combined directing effects, electrophilic attack is most likely to occur at the C5 position, which is para to the strongly activating amino group and meta to the chloro group. The C3 position is also activated but sterically more hindered. To control the reactivity and avoid side reactions, the amino group is often protected as an amide (e.g., acetanilide) before carrying out EAS reactions. libretexts.org

Modern synthetic methods allow for more precise C-H functionalization using directing groups. The aniline nitrogen or the methylsulfanyl sulfur can act as a directing group to guide a transition metal catalyst (commonly palladium) to a specific C-H bond. researchgate.net A study demonstrated that 2-(methylthio)aniline (B147308) can serve as an efficient bidentate directing group in Pd(II)-catalyzed C-H arylation, alkylation, and methoxylation reactions. thieme-connect.dedntb.gov.ua This strategy allows for functionalization at positions that are not easily accessible through classical EAS, providing a powerful tool for creating diverse and complex carbazole (B46965) motifs from aniline-based substrates. thieme-connect.dedntb.gov.ua This precedent suggests that this compound could be a valuable substrate for directed C-H functionalization at the C3 position.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment and connectivity of each atom can be mapped.

The ¹H NMR spectrum of 3-Chloro-2-(methylsulfanyl)aniline is predicted to exhibit distinct signals for the aromatic protons, the amine (NH₂) protons, and the methyl (SCH₃) protons. The aromatic region is expected to show three signals corresponding to the protons at positions 4, 5, and 6 of the benzene (B151609) ring.

Based on the known effects of chloro, amino, and methylsulfanyl substituents on aromatic chemical shifts, the following assignments are anticipated. The proton at C6, being ortho to the electron-donating amino group, would appear most upfield. The proton at C4, situated between the chloro and methylsulfanyl groups, and the proton at C5 would exhibit more complex splitting patterns due to mutual coupling. The amine protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methylsulfanyl protons will present as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent sulfur atom.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Ar-H (C4-H, C5-H, C6-H) | 6.6 - 7.2 | Multiplets | The precise shifts and coupling patterns depend on the combined electronic effects of the substituents. |

| -NH₂ | ~4.0 - 5.0 | Broad Singlet | Chemical shift is variable and dependent on solvent and concentration. |

| -SCH₃ | ~2.4 | Singlet | Represents the three equivalent protons of the methyl group. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon of the methylsulfanyl group. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing chloro and methylsulfanyl groups.

The carbon atom attached to the amino group (C1) is expected to be significantly shielded, while the carbons bonded to the chloro (C3) and methylsulfanyl (C2) groups will be deshielded. The remaining aromatic carbons (C4, C5, C6) will have shifts determined by their relative positions to the substituents. libretexts.orgmdpi.com The methyl carbon of the -SCH₃ group is anticipated to appear at the most upfield position in the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Aromatic Carbons | 110 - 150 | Six distinct signals are expected within this range, with specific shifts dependent on the substituent effects. |

| -SCH₃ | ~15 - 20 | This upfield signal is characteristic of a methyl group attached to a sulfur atom. |

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. creative-biostructure.comsdsu.eduwikipedia.org For this compound, a COSY spectrum would be expected to show cross-peaks between the adjacent aromatic protons (H4, H5, and H6), allowing for the confirmation of their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons. creative-biostructure.comsdsu.eduwikipedia.org An HSQC spectrum would show a correlation peak between the -SCH₃ proton singlet and the corresponding methyl carbon signal, as well as correlations for each aromatic proton and its directly bonded carbon. This is a powerful tool for assigning the carbons of the aromatic ring.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. libretexts.orgnumberanalytics.comlibretexts.orgchemistrysteps.com A DEPT-135 experiment would show the -SCH₃ and the three aromatic CH carbons as positive signals, while quaternary carbons (C1, C2, and C3) would be absent. This confirms the number of protons attached to each carbon.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

The FTIR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=C (aromatic), C-N, C-S, and C-Cl bonds. Based on the spectra of related compounds like 3-chloroaniline (B41212) and 2-(methylsulfanyl)aniline, key vibrational modes can be predicted. chemicalbook.comuwimona.edu.jm

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is generally weaker and can be found in the 600-800 cm⁻¹ range. The C-Cl stretching vibration is also expected in the fingerprint region, typically around 650-850 cm⁻¹. ramansystems.com

Predicted FTIR Data for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretching | 3300 - 3500 | Medium |

| Aromatic C-H Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretching (-SCH₃) | 2850 - 2960 | Medium to Weak |

| C=C Aromatic Ring Stretching | 1400 - 1600 | Medium to Strong |

| C-N Stretching | 1250 - 1350 | Medium |

| C-Cl Stretching | 650 - 850 | Strong |

| C-S Stretching | 600 - 800 | Weak to Medium |

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to changes in polarizability during a vibration. horiba.comutoronto.ca In many cases, vibrations that are weak in FTIR are strong in Raman, and vice-versa. For this compound, the C-S stretching vibration, which can be weak in the IR spectrum, is expected to give a more prominent signal in the Raman spectrum. researchgate.netresearchgate.net Similarly, the symmetric breathing modes of the aromatic ring are typically strong in Raman spectra. The C-Cl stretch also tends to produce a strong Raman signal. ramansystems.com In contrast, the N-H stretching vibrations of the polar amine group are generally weak in Raman spectra.

A detailed vibrational analysis of the closely related 2-methyl-3-chloroaniline has shown that intermolecular hydrogen bonding of the N-H---N type can occur, which may also be a possibility for this compound in the solid state.

Predicted Key Raman Bands for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic Ring Breathing | ~1000 | Strong |

| C-S Stretching | 600 - 800 | Medium to Strong |

| C-Cl Stretching | 650 - 850 | Strong |

| N-H Stretching | 3300 - 3500 | Weak |

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization. For this compound (C₇H₈ClNS), the molecular weight is 173.66 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key characteristic for chlorine-containing compounds is the presence of an M+2 peak. libretexts.org Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another, about one-third the intensity, for the molecule containing ³⁷Cl (M+2⁺). libretexts.org This isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule.

The fragmentation of this compound would proceed through several predictable pathways based on its functional groups: the aniline (B41778) moiety, the chloro substituent, and the methylsulfanyl group. Common fragmentation patterns include:

Loss of a methyl radical (•CH₃): Cleavage of the S-CH₃ bond can lead to the formation of a [M - 15]⁺ ion.

Loss of the entire methylsulfanyl group (•SCH₃): This would result in a fragment at [M - 47]⁺.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for anilines is the elimination of HCN from the ring, leading to a [M - 27]⁺ fragment. miamioh.edu

Loss of a chlorine atom (•Cl): This cleavage would produce a [M - 35]⁺ ion.

The analysis of these fragments helps to piece together the molecular structure. For instance, the mass spectrum of the related compound 3-chloro-2-methylaniline (B42847) shows a prominent molecular ion peak and fragments corresponding to the loss of functional groups. nist.gov

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

| [C₇H₈ClNS]⁺ | Molecular Ion (M⁺) | 173/175 |

| [C₆H₅ClNS]⁺ | Loss of methyl radical (•CH₃) | 158/160 |

| [C₇H₅ClN]⁺ | Loss of hydrogen sulfide (B99878) (H₂S) | 138/140 |

| [C₇H₈NS]⁺ | Loss of chlorine radical (•Cl) | 138 |

| [C₆H₅N]⁺ | Loss of •SCH₃ and •Cl | 91 |

Note: The m/z values are presented for the most abundant isotopes and show the M/M+2 pattern where applicable due to ³⁵Cl/³⁷Cl.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org The absorption wavelengths provide information about the electronic structure of the molecule, particularly the conjugated systems.

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene ring. The aniline and methylsulfanyl groups act as auxochromes, modifying the absorption characteristics of the benzene chromophore. The expected electronic transitions are:

π → π* Transitions: These are high-energy transitions characteristic of aromatic systems. For substituted benzenes, two main bands are typically observed: the E2-band (around 200-230 nm) and the B-band (around 250-290 nm). The presence of substituents like the amino (-NH₂), methylsulfanyl (-SCH₃), and chloro (-Cl) groups can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).

n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen of the amino group or the sulfur of the methylsulfanyl group) to an anti-bonding π* orbital of the aromatic ring. These transitions are typically weaker in intensity than π → π* transitions and may appear as a shoulder on the main absorption band.

While specific experimental spectra for this compound are not widely published, analysis of similar compounds like m-chloroaniline shows characteristic absorptions in the UV region. nist.gov

Table 2: Expected UV-Vis Absorption Bands and Electronic Transitions

| Transition Type | Chromophore | Expected Wavelength (λmax) Range |

| π → π | Substituted Benzene Ring | ~230-250 nm (E-band) |

| π → π | Substituted Benzene Ring | ~280-310 nm (B-band) |

| n → π* | N/S lone pair to Ring | >300 nm (often weak or overlapped) |

X-ray Crystallography for Solid-State Molecular Architecture

For this compound, an X-ray crystallographic study would precisely measure:

The C-Cl, C-S, S-C, C-N, and C-C bond lengths.

The bond angles within the benzene ring and involving the substituents.

The planarity of the benzene ring and the orientation of the amino and methylsulfanyl groups relative to it.

Intermolecular interactions, such as hydrogen bonding involving the amino group, which dictate the crystal packing.

Table 3: Illustrative Structural Data from a Related Aniline Derivative

| Parameter | Description | Example Value (Å or °) |

| C-S Bond Length | Distance between Carbon and Sulfur atoms | ~1.71 Å researchgate.net |

| C-N Bond Length | Distance between Carbon and Nitrogen atoms | ~1.42 Å researchgate.net |

| Dihedral Angle | Torsion angle between planes | 77.49 (9)° (between rings) researchgate.net |

Note: Data is from 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline for illustrative purposes. researchgate.net

Elemental Analysis (CHNS) for Compositional Determination

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (Carbon, Hydrogen, Nitrogen, Sulfur) in a sample. The experimental results are compared against the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check for the purity and elemental composition of a synthesized compound.

For this compound, the molecular formula is C₇H₈ClNS, and the molecular weight is 173.66 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (7 * 12.011) / 173.66 * 100% = 48.41%

Hydrogen (H): (8 * 1.008) / 173.66 * 100% = 4.65%

Chlorine (Cl): (1 * 35.453) / 173.66 * 100% = 20.41%

Nitrogen (N): (1 * 14.007) / 173.66 * 100% = 8.07%

Sulfur (S): (1 * 32.06) / 173.66 * 100% = 18.47%

An experimental result from a CHNS analyzer that closely matches these theoretical percentages would provide strong evidence for the compound's identity and purity.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Moles in Formula | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 48.41% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.65% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.07% |

| Sulfur | S | 32.06 | 1 | 32.06 | 18.47% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.41% |

| Total | 173.661 | 100.00% |

Computational Chemistry and Theoretical Insights into 3 Chloro 2 Methylsulfanyl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for analyzing medium-sized organic molecules like 3-Chloro-2-(methylsulfanyl)aniline. DFT calculations are based on the principle that the energy of a system can be determined from its electron density.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the molecular geometry that possesses the lowest possible energy.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that arise from the rotation around single bonds. In this compound, key rotations would occur around the C-S bond of the methylsulfanyl group and the C-N bond of the aniline (B41778) group. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can be used to locate these different conformers and determine their relative energies. researchgate.net For instance, studies on similar molecules like ethylamine (B1201723) have shown that multiple conformational minima can exist, and their relative stability can be calculated with high accuracy. arkat-usa.org The analysis would reveal the most stable conformer and the energy barriers between different conformations, providing insight into the molecule's flexibility.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Aniline Derivative (3-chloro-4-methyl aniline) Calculated by DFT (B3LYP/6-31G(d)) This table presents typical data obtained from a geometry optimization. The values are for a similar molecule and serve as an example.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | 1.745 | |

| C-N | 1.402 | |

| C-C (aromatic) | 1.390 - 1.398 | |

| C-H (aromatic) | 1.082 - 1.085 | |

| N-H | 1.010 | |

| C-C-N: 121.1 | ||

| C-C-Cl: 119.5 | ||

| H-N-H: 113.0 |

Source: Adapted from findings on 3-chloro-4-methyl aniline. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive. mdpi.com DFT calculations can accurately predict these orbital energies. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electronegativity. researchgate.net For halogenated heterocyclic compounds, it's sometimes necessary to consider other orbitals like LUMO+1 if the LUMO lobe is not centered on the reactive site. wuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Parameters Calculated by DFT This table demonstrates the type of data generated from an FMO analysis. The values are hypothetical for this compound.

| Parameter | Energy (eV) |

| E(HOMO) | -5.85 |

| E(LUMO) | -1.20 |

| Energy Gap (ΔE) | 4.65 |

| Ionization Potential (I) ≈ -E(HOMO) | 5.85 |

| Electron Affinity (A) ≈ -E(LUMO) | 1.20 |

| Chemical Hardness (η) = (I-A)/2 | 2.325 |

| Electronegativity (χ) = (I+A)/2 | 3.525 |

Source: Conceptual data based on principles described in computational studies. mdpi.comresearchgate.net

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed to confirm that the structure is a true minimum (no imaginary frequencies) and to generate the vibrational modes. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds.

For this compound, DFT calculations would predict the characteristic vibrational frequencies for its functional groups. For example, the C-Cl stretching vibration is typically observed in the 550-850 cm⁻¹ range. researchgate.net The N-H stretching vibrations of the amine group would appear at higher frequencies, generally in the 3100-3400 cm⁻¹ region. researchgate.net By comparing the calculated spectrum with experimental IR and Raman data, a detailed assignment of the spectral bands can be achieved. Studies comparing different DFT functionals have shown that B3LYP often provides results superior to other methods for molecular vibrational problems. researchgate.net

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound This table shows representative predicted vibrational modes based on calculations for similar molecules.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 |

| N-H Symmetric Stretch | 3360 |

| C-H (Aromatic) Stretch | 3080 |

| C-H (Methyl) Stretch | 2950 |

| C=C (Aromatic) Stretch | 1610 |

| NH₂ Scissoring | 1580 |

| C-N Stretch | 1290 |

| C-S Stretch | 710 |

| C-Cl Stretch | 680 |

Source: Assignments based on typical frequency ranges and studies on related anilines. researchgate.net

DFT calculations can also predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts (δ) for ¹H and ¹³C NMR spectra can be estimated. ucl.ac.uk These predictions are valuable for interpreting experimental spectra and confirming the molecular structure.

The calculated chemical shifts for the protons and carbons in this compound would be influenced by the electronic environment created by the chloro, methylsulfanyl, and amino substituents. For example, the protons on the aromatic ring will have distinct chemical shifts depending on their position relative to these groups. ucl.ac.uk The chemical shifts for the methyl protons (-SCH₃) and the amine protons (-NH₂) would also be predicted. While experimental data for 3-Chloro-2-methylaniline (B42847) is available chemicalbook.com, theoretical calculations provide a route to predict the shifts for the specific isomer, this compound.

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) This table provides an example of predicted NMR data. Values are estimated based on principles of NMR prediction.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -NH₂ | 4.5 | |

| -SCH₃ | 2.4 | 15.0 |

| Aromatic H | 6.7 - 7.2 | |

| Aromatic C (C-N) | 145.0 | |

| Aromatic C (C-S) | 128.0 | |

| Aromatic C (C-Cl) | 134.0 | |

| Other Aromatic C | 115.0 - 125.0 |

Source: Values estimated based on NMR principles and data for related structures. ucl.ac.ukchemicalbook.com

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. bhu.ac.in It is plotted on the molecule's electron density surface, using colors to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.in

For this compound, an EPS analysis would likely show negative potential (red) concentrated around the nitrogen atom of the amino group and the sulfur atom of the methylsulfanyl group due to the presence of lone pairs of electrons. These sites represent the most probable centers for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them sites for hydrogen bonding. This analysis provides a visual guide to the molecule's reactive sites. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Currently, there are no published studies that have employed molecular dynamics simulations to investigate the dynamic behavior and intermolecular interactions of this compound. Such studies would be invaluable for understanding how this molecule behaves in various solvent environments, its conformational flexibility, and its potential interactions with biological macromolecules or other chemical species.

Quantum Chemical Descriptors and Reactivity Indices

A detailed analysis of the quantum chemical descriptors and reactivity indices for this compound is not available in the existing literature. The calculation of parameters such as HOMO-LUMO energy gaps, electronegativity, chemical hardness, and Fukui functions would provide a quantitative measure of its reactivity and potential sites for electrophilic or nucleophilic attack.

Table 1: Hypothetical Quantum Chemical Descriptors of this compound

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | - | Highest Occupied Molecular Orbital energy; indicates electron-donating ability. |

| LUMO Energy | - | Lowest Unoccupied Molecular Orbital energy; indicates electron-accepting ability. |

| HOMO-LUMO Gap | - | Relates to the chemical stability and reactivity of the molecule. |

| Electronegativity (χ) | - | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | - | Resistance to change in electron distribution. |

| Global Softness (S) | - | The inverse of chemical hardness; indicates reactivity. |

| Electrophilicity Index (ω) | - | A measure of the molecule's electrophilic character. |

This table is for illustrative purposes only, as no experimental or theoretical data is currently available.

Theoretical Elucidation of Reaction Mechanisms and Pathways

There is a lack of theoretical studies elucidating the reaction mechanisms and pathways involving this compound. Computational investigations could predict the most likely products of various reactions, identify transition states, and calculate activation energies, thereby offering a deeper understanding of its chemical transformations.

Advanced Applications of 3 Chloro 2 Methylsulfanyl Aniline in Organic Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis

3-Chloro-2-(methylsulfanyl)aniline serves as a specialized building block in multi-step organic synthesis. The presence of three distinct functional groups—an amine, a chloro substituent, and a methylsulfanyl group—offers chemists a platform for regioselective modifications. The amino group can be readily diazotized to introduce a wide array of other functionalities. Similarly, the chloro and methylsulfanyl groups can participate in or influence various coupling reactions and further functionalization.

While detailed research on its application in the total synthesis of complex natural products is not extensively documented, its structural framework makes it a valuable starting material. The interplay between the electron-donating amino group and the electron-withdrawing chloro group, along with the ortho-positioned methylsulfanyl group, creates a unique electronic and steric environment on the aromatic ring, guiding subsequent chemical transformations.

Intermediate in the Synthesis of Heterocyclic Scaffolds

Aniline (B41778) derivatives are fundamental precursors for the synthesis of a vast range of nitrogen-containing heterocyclic compounds. This compound is theoretically a suitable intermediate for creating substituted heterocycles such as benzothiazoles, quinolines, and other fused aromatic systems. The ortho-positioning of the amino and methylsulfanyl groups could facilitate cyclization reactions to form thiazole (B1198619) rings.

However, specific examples and detailed research findings outlining the synthesis of particular heterocyclic scaffolds directly from this compound are not widely available in peer-reviewed literature. General synthetic strategies for heterocycles often rely on the condensation of substituted anilines with various carbonyl compounds or other electrophiles, a role for which this compound is a potential, albeit not extensively utilized, candidate. beilstein-journals.orgamazonaws.comresearchgate.net

Precursor for the Development of Functional Materials (e.g., organic semiconductors)

The development of novel organic materials for electronics, such as organic semiconductors, often involves the synthesis of π-conjugated systems. Thiophene and aniline derivatives are prominent classes of compounds explored for these applications due to their electronic properties. sigmaaldrich.com The sulfur atom in the methylsulfanyl group of this compound could, in principle, be leveraged in the construction of larger thiophene-based or polythiophene structures.

Currently, there is a lack of specific research demonstrating the use of this compound as a direct precursor for functional materials like organic semiconductors. The potential for this compound to be used in creating new electronically active materials remains an area for future exploration.

Utility in Ligand Design for Catalysis (if complexes formed are active)

The design of effective ligands is crucial for the advancement of transition-metal catalysis. The nitrogen and sulfur atoms in this compound provide potential coordination sites for metal ions, making it a candidate for use as a bidentate ligand. The electronic properties of the ligand, influenced by the chloro and methylsulfanyl substituents, could tune the reactivity and selectivity of a resulting metal complex.

Despite this potential, there is no significant body of research available that details the synthesis of metal complexes using this compound as a ligand or that evaluates the catalytic activity of any such complexes. The exploration of its coordination chemistry and the catalytic applications of its potential metal complexes is an area that has not been substantially investigated.

Future Research Directions and Emerging Avenues

Exploration of Novel and Highly Efficient Synthetic Routes

The development of new and improved methods for the synthesis of 3-Chloro-2-(methylsulfanyl)aniline is a primary area for future investigation. Current synthetic strategies for analogous compounds often rely on multi-step processes that may involve harsh reaction conditions or the use of expensive catalysts. Future research should be directed towards more efficient and sustainable synthetic routes.

Key areas of exploration could include:

Direct C-H Thiolation/Methylation: Investigating catalytic systems, potentially involving transition metals like palladium or copper, for the direct introduction of the methylsulfanyl group onto a 3-chloroaniline (B41212) precursor. This would represent a more atom-economical approach compared to traditional methods.

Biocatalytic Approaches: The use of enzymes in organic synthesis is a rapidly growing field. Future research could explore the potential of nitroreductases or other enzymes to facilitate the synthesis of this compound or its precursors under mild and environmentally friendly conditions. acs.orgnih.gov

| Potential Synthetic Strategy | Key Advantages | Research Focus |

| Direct C-H Thiolation/Methylation | Atom economy, reduced step count | Catalyst development, reaction optimization |

| Novel Precursor Strategies | Potentially higher yields, cost-effectiveness | Identification of suitable starting materials |

| Biocatalytic Synthesis | Mild reaction conditions, sustainability | Enzyme screening and engineering |

In-depth Studies of Underexplored Reactivity and Selectivity

The reactivity of this compound is another fertile ground for future research. The interplay between the electron-donating amino group, the electron-withdrawing chloro group, and the methylsulfanyl substituent is likely to result in unique reactivity patterns.

Future studies should aim to:

Map Electrophilic Aromatic Substitution: Systematically investigate the regioselectivity of various electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. Understanding the directing effects of the existing substituents will be crucial for the rational design of derivatives.

Explore Nucleophilic Aromatic Substitution: Investigate the potential for nucleophilic aromatic substitution, particularly displacement of the chloro group, under various reaction conditions. The presence of the ortho-amino and methylsulfanyl groups may influence the reactivity of the C-Cl bond.

Investigate Metal-Catalyzed Cross-Coupling Reactions: Explore the utility of this compound as a substrate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to create a diverse library of derivatives with potential applications in materials science and medicinal chemistry.

Application of Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

To support the synthetic and reactivity studies, the application of advanced analytical techniques will be essential. Future research in this area will enable a deeper understanding of reaction mechanisms and facilitate the accurate characterization of novel derivatives.

Key analytical avenues include:

In-situ Reaction Monitoring: Employing techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Process NMR (Nuclear Magnetic Resonance) to monitor the progress of reactions in real-time. This can provide valuable kinetic and mechanistic data for optimizing synthetic procedures.

Advanced Mass Spectrometry: Utilizing high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for the unambiguous identification of reaction products, intermediates, and byproducts.

Chromatographic Methods: Developing robust and sensitive chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the separation and quantification of this compound and its derivatives. epa.gov

Development of High-Throughput Computational Screening for Derivatization

Computational chemistry offers a powerful tool for accelerating the discovery of new derivatives with desired properties. Future research should leverage computational screening to guide synthetic efforts.

This can be achieved by:

Predicting Reactivity and Regioselectivity: Using Density Functional Theory (DFT) and other computational methods to model the electronic structure of this compound and predict the most likely sites for chemical modification. article4pub.comarticle4pub.comumn.edu

Virtual Library Design: Creating virtual libraries of potential derivatives and using quantitative structure-activity relationship (QSAR) models to predict their physicochemical and biological properties. nih.gov This can help prioritize synthetic targets for applications in drug discovery or materials science.

Spectroscopic Prediction: Calculating theoretical spectroscopic data (e.g., NMR, IR) to aid in the characterization and structural elucidation of newly synthesized compounds. article4pub.comarticle4pub.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives into continuous flow and automated platforms represents a significant step towards more efficient and scalable chemical production.

Future research in this domain should focus on:

Q & A

Basic: What are the key considerations for synthesizing 3-Chloro-2-(methylsulfanyl)aniline with high purity?

Methodological Answer:

The synthesis typically involves halogenation and sulfanylation steps. For example, sodium polysulfide (Na₂Sₓ) can act as a sulfur donor in nucleophilic substitution reactions. In a representative protocol (adapted from analogous compounds):

Start with a nitro precursor (e.g., 3-chloro-2-nitrotoluene) and reduce it to the corresponding aniline using catalytic hydrogenation or Fe/HCl.

Introduce the methylsulfanyl group via a thiolation reaction. For instance, react the intermediate with methyl disulfide (CH₃SSCH₃) in the presence of a copper catalyst under controlled temperatures (30–50°C) to avoid over-sulfonation .

Purify using column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC or GC-MS .

Basic: How can spectroscopic techniques distinguish this compound from its structural analogs?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The aromatic protons adjacent to the electron-withdrawing Cl and methylsulfanyl groups show distinct deshielding. For example, H-4 and H-6 protons typically resonate at δ 7.1–7.4 ppm, split into doublets due to meta coupling .

- ¹³C NMR : The methylsulfanyl carbon (C-S) appears at ~15–20 ppm, while the aromatic carbons bonded to Cl and S show signals at ~125–135 ppm .

- Mass Spectrometry : The molecular ion peak ([M]⁺) at m/z 173 (C₇H₇ClNS) and characteristic fragments (e.g., loss of CH₃S•, m/z 141) aid identification .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: